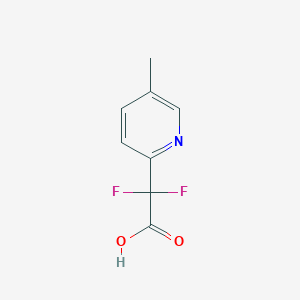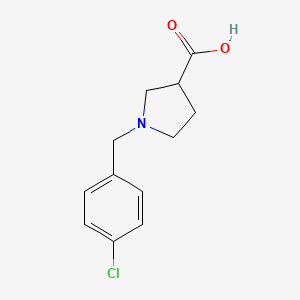
1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid
描述
1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is a chemical compound used extensively in scientific research for its multifaceted applications. It belongs to the class of organic compounds known as proline and derivatives . The molecular formula is C12H14ClNO2 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid, often involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid is a solid . It has a molecular weight of 239.702 .科学研究应用
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including structures like 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid, play a crucial role in drug discovery due to their versatility, significant stereochemical contributions, and ability to enhance three-dimensional molecular coverage. These attributes make pyrrolidine-containing compounds effective in exploring pharmacophore space, contributing to the development of novel biologically active molecules with target selectivity. The structural features of pyrrolidine rings, such as stereogenicity and the orientation of substituents, significantly influence the biological profiles of drug candidates by affecting their binding modes to proteins. This review highlights the synthetic strategies and the structure-activity relationships (SAR) of pyrrolidine-containing compounds, underscoring their potential in the design of new therapeutic agents with diverse biological activities (Li Petri et al., 2021).
Influence of Metals on Biologically Important Ligands
Carboxylic acid derivatives, such as 1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid, play a significant role in understanding the interactions between metals and biologically important ligands. The study of these interactions through spectroscopic methods and quantum mechanical calculations reveals how metals affect the electronic systems of ligands, which is crucial for comprehending their behavior in biological systems. This understanding aids in predicting the reactivity, stability, and affinity of molecules to biological targets, essential for the development of new therapeutic agents and diagnostic tools (Lewandowski et al., 2005).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the inhibition mechanisms of carboxylic acids on biocatalysts is vital for the development of more robust microbial strains for industrial applications. Carboxylic acids, including derivatives of pyrrolidine-3-carboxylic acid, can inhibit microbial growth at concentrations below desired yields. This review discusses the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, focusing on membrane damage and internal pH decrease. Insights into metabolic engineering strategies to enhance microbial tolerance against carboxylic acids are provided, aiming to improve the performance of these microbes in producing biorenewable chemicals and fuels (Jarboe et al., 2013).
Applications of Carboxylic Acids in Plant Defense
The metabolism of proline and pyrroline-5-carboxylate, related to pyrrolidine-3-carboxylic acid derivatives, plays a critical role in plant defense mechanisms against pathogens. This review explores the regulation of these metabolites in plants during pathogen attack, highlighting their involvement in both gene-mediated resistance and non-host resistance. Understanding these metabolic pathways offers insights into enhancing plant resilience through genetic and metabolic engineering, contributing to sustainable agriculture and food security (Qamar et al., 2015).
安全和危害
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHVNQHBVQJPNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



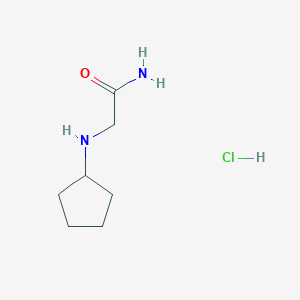
![2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1453243.png)
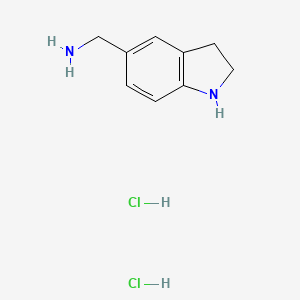

![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)
![[1-(2,6-Difluorophenyl)cyclobutyl]methylamine](/img/structure/B1453249.png)
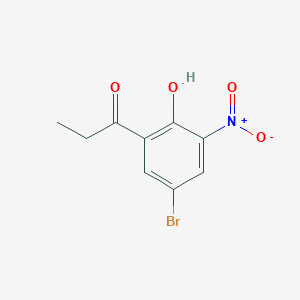
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B1453251.png)
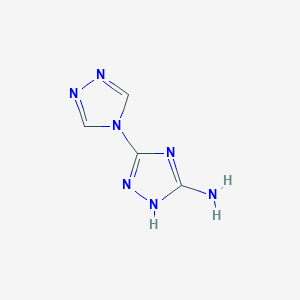
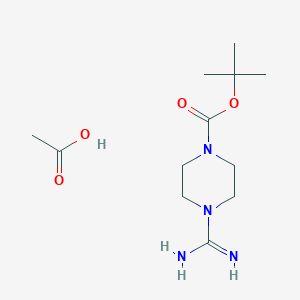
![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)

![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1453260.png)
